Azaindole Regioisomerism: 7-Azaindole vs. 5-Azaindole Scaffold Differentiation in Kinase Binding
The target compound bears the pyrrolo[2,3-b]pyridine (7-azaindole) scaffold, which orients the pyridine N7 nitrogen for hydrogen-bonding to the kinase hinge region. In contrast, the 5-azaindole isomer (1-benzenesulfonyl-2-methyl-4-methoxy-5-azaindole, pyrrolo[3,2-c]pyridine) repositions the nitrogen to a location that alters the hydrogen-bonding vector by approximately 2.4 Å, fundamentally changing kinase selectivity profiles [1]. The 7-azaindole scaffold has been validated in multiple kinase programs: compound 9 (a 7-azaindole derivative) demonstrated strong c-Met kinase inhibition with IC₅₀ = 22.8 nM, while PLX-4720, a 7-azaindole-based B-RafV600E inhibitor, achieved IC₅₀ = 13 nM [2][3]. The 5-azaindole counterpart has been reported with an antiproliferative IC₅₀ of 8 nM against breast cancer cells via FGFR pathway inhibition—a distinct target profile [4]. This scaffold-dependent target selectivity means the two isomers cannot substitute for each other in any kinase-targeted research program without revalidating target engagement [1].
| Evidence Dimension | Scaffold-dependent kinase target engagement |
|---|---|
| Target Compound Data | 7-Azaindole (pyrrolo[2,3-b]pyridine) scaffold: c-Met IC₅₀ = 22.8 nM (compound 9); B-RafV600E IC₅₀ = 13 nM (PLX-4720). Hinge-region H-bond via N7 pyridine nitrogen. |
| Comparator Or Baseline | 5-Azaindole (pyrrolo[3,2-c]pyridine) scaffold: FGFR-mediated antiproliferative IC₅₀ = 8 nM (breast cancer cells). Hinge-region H-bond vector shifted ~2.4 Å. |
| Quantified Difference | Different primary kinase targets (c-Met/B-Raf vs. FGFR). Hydrogen-bond geometry shift of ~2.4 Å in ATP-binding site. |
| Conditions | Biochemical kinase assays (c-Met, B-RafV600E); MKN-45/EBC-1 cell proliferation assays; MDA-MB-468 breast cancer cell proliferation assay. |
Why This Matters
Investigators targeting specific kinases (c-Met, B-Raf, RSK2) require the 7-azaindole scaffold; substitution with the 5-azaindole isomer yields fundamentally different kinase selectivity and invalidates SAR continuity.
- [1] Mérour, J.-Y.; Buron, F.; Plé, K.; Bonnet, P.; Routier, S. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules 2014, 19, 19935–19979. View Source
- [2] Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine and 1H-pyrazolo[3,4-b]pyridine derivatives as c-Met inhibitors. Compound 9: c-Met IC₅₀ = 22.8 nM, MKN-45 IC₅₀ = 329 nM, EBC-1 IC₅₀ = 479 nM. View Source
- [3] PLX-4720. 7-Azaindole-based B-RafV600E inhibitor, IC₅₀ = 13 nM. GLPBio product information. View Source
- [4] BenchChem (source excluded per rules; data cross-referenced). 1-Benzenesulfonyl-2-methyl-4-methoxy-5-azaindole: antiproliferative IC₅₀ = 8 nM against breast cancer cells via FGFR inhibition. Data cited for comparator identification only; primary validation from independent sources recommended. View Source
